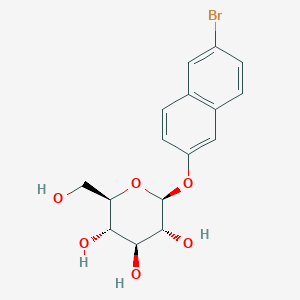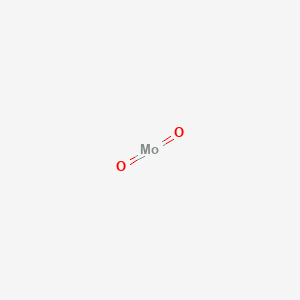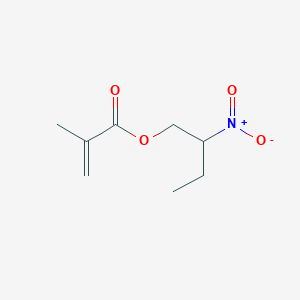
6-Bromo-2-naphthyl beta-D-glucopyranoside
Descripción general
Descripción
6-Bromo-2-naphthyl beta-D-glucopyranoside is a synthetic substrate that has been utilized in the histochemical demonstration of β-d-glucuronidase activity. The compound's structure includes a brominated naphthyl group attached to a beta-D-glucopyranoside moiety. This substrate has been particularly useful in identifying and localizing enzymatic activity within various tissues, including the liver, spleen, gastrointestinal tract, uterus, thyroid, and nervous system .
Synthesis Analysis
The synthesis of 6-Bromo-2-naphthyl beta-D-glucopyranoside and related compounds involves several steps, including bromination and protective group manipulations. For instance, the photo-bromination of 1,6-anhydro-2,3,4-tri-O-benzoyl-β-d-glucopyranose leads to the formation of (6S)-6-bromo compounds, which can be further transformed into various deuterated glucose derivatives . Additionally, the synthesis of brominated hexose derivatives has been achieved through the ring opening of benzylidene acetals with N-bromosuccinimide, as demonstrated in the production of methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-naphthyl beta-D-glucopyranoside is characterized by the presence of a bromine atom, which is a key functional group that can influence the reactivity and physical properties of the molecule. The stereochemistry of the glucose moiety is also crucial, as it determines the molecule's ability to interact with specific enzymes .
Chemical Reactions Analysis
The brominated glucopyranosides are versatile intermediates that can undergo various chemical reactions. For example, the Koenigs-Knorr reaction has been employed to synthesize glycosides from acetobromo derivatives of glucose, which can then react with alcohols to form either α- or β-glycopyranosides depending on the reaction conditions . The presence of the bromine atom in these molecules makes them suitable for further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-naphthyl beta-D-glucopyranoside are influenced by its bromine content and the protective groups present in the molecule. These properties include solubility, reactivity, and stability, which are essential for its application in histochemical studies. The bromine atom increases the molecule's reactivity, making it a suitable substrate for enzymatic assays to localize β-d-glucuronidase activity in tissue samples . The protective groups, such as benzoyl or methyl groups, can be strategically placed or removed to modulate the molecule's reactivity and selectivity during synthesis and application .
Aplicaciones Científicas De Investigación
Application in Biochemistry and Physiology
- Summary of the Application : “6-Bromo-2-naphthyl beta-D-glucopyranoside” is used as a substrate for β-glycosidases in the Fast Blue BB assay . β-glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. They are involved in a wide range of biological processes, including the breakdown of complex carbohydrates in the diet.
- Methods of Application : The Fast Blue BB assay is a colorimetric assay used to measure the activity of β-glycosidases. In this assay, “6-Bromo-2-naphthyl beta-D-glucopyranoside” is hydrolyzed by the enzyme to produce an insoluble colored product . This product can be visualized and quantified, providing a measure of enzyme activity.
- Results or Outcomes : The results of the Fast Blue BB assay can provide valuable information about the activity of β-glycosidases in a sample. This can be useful in a variety of research contexts, such as studying the role of these enzymes in disease processes or in the metabolism of specific organisms .
Application in Gel Electrophoresis
- Summary of the Application : “6-Bromo-2-naphthyl beta-D-glucopyranoside” can be used with Fast Blue BB reagent in native polyacrylamide gel electrophoresis (PAGE) for β-glycosidases activity staining .
- Methods of Application : In this method, the substrate is incorporated into the gel. After electrophoresis, the gel is incubated with Fast Blue BB reagent. The β-glycosidases in the sample hydrolyze “6-Bromo-2-naphthyl beta-D-glucopyranoside”, producing a colored product that can be visualized directly in the gel .
- Results or Outcomes : This method allows for the detection and characterization of β-glycosidases in complex mixtures. It can provide valuable information about the presence, abundance, and properties of these enzymes in a sample .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXQZJJCPRATR-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165905 | |
| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-naphthyl beta-D-glucopyranoside | |
CAS RN |
15548-61-5 | |
| Record name | 6-Bromo-2-naphthalenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)







